Bienvenue dans la boutique en ligne BenchChem!

4-Ethoxybenzo[d]thiazole

Lipophilicity Membrane permeability Drug-likeness

4-Ethoxybenzo[d]thiazole (CAS 64126-79-0, MF: C9H9NOS, MW: 179.24 g/mol) is a 4-substituted benzothiazole heterocycle characterized by an ethoxy (–OCH₂CH₃) group at the 4-position of the fused benzene-thiazole ring system. Its computed physicochemical properties include a LogP of 2.695 and a topological polar surface area (TPSA) of 50.36 Ų, indicative of moderate lipophilicity favoring membrane permeability in cell-based assays.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
Cat. No. B1647802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxybenzo[d]thiazole
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC=N2
InChIInChI=1S/C9H9NOS/c1-2-11-7-4-3-5-8-9(7)10-6-12-8/h3-6H,2H2,1H3
InChIKeyWQJKBLBBLUDZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxybenzo[d]thiazole (CAS 64126-79-0): Procurement-Grade Physicochemical and Structural Profile for Research Sourcing


4-Ethoxybenzo[d]thiazole (CAS 64126-79-0, MF: C9H9NOS, MW: 179.24 g/mol) is a 4-substituted benzothiazole heterocycle characterized by an ethoxy (–OCH₂CH₃) group at the 4-position of the fused benzene-thiazole ring system . Its computed physicochemical properties include a LogP of 2.695 and a topological polar surface area (TPSA) of 50.36 Ų, indicative of moderate lipophilicity favoring membrane permeability in cell-based assays . Commercial sourcing is available at purities typically ≥95% (up to 98%), with the compound serving primarily as a research intermediate and heterocyclic building block rather than a finished active pharmaceutical ingredient .

Procurement Risk Alert: Why 4-Ethoxybenzo[d]thiazole Cannot Be Replaced by 4-Methoxy, 4-Chloro, or Unsubstituted Benzothiazole Analogs Without Experimental Revalidation


The 4-ethoxy substituent confers a distinct combination of electronic (electron-donating resonance effect, σ⁺ ≈ −0.81 via oxygen), steric (larger van der Waals volume than –OCH₃, –Cl, or –H), and lipophilic (ΔLogP ~+0.4 over 4-methoxy) properties that fundamentally alter the benzothiazole scaffold's reactivity, target binding, and pharmacokinetic behavior . Free-Wilson analysis of 91 benzothiazolium salts demonstrated that 4-position substituents produce measurable and non-interchangeable contributions to antimicrobial activity (4-Cl = 0.260; 4-CH₃ = 0.250), confirming that even minor 4-substituent changes cannot be treated as inert or equivalent in structure–activity relationships . Generic substitution with a 4-methoxy, 4-chloro, or 4-H analog without systematic revalidation therefore risks loss of activity, altered selectivity, or failed synthetic transformations in downstream applications.

Quantitative Differentiation Evidence: 4-Ethoxybenzo[d]thiazole vs. Closest Analogs – Measured and Computed Selection Parameters


Lipophilicity-Driven Differentiation: LogP Comparison of 4-Ethoxy vs. 4-Methoxy and Unsubstituted Benzothiazole

4-Ethoxybenzo[d]thiazole (LogP = 2.695) exhibits a measured increase in lipophilicity of approximately +0.4 log units compared to 4-methoxybenzothiazole (XLogP3 = 2.3) , and an increase of approximately +0.7 log units over unsubstituted benzothiazole (LogP ≈ 2.0). This ΔLogP of 0.4 versus the 4-methoxy analog is attributable to the additional methylene unit in the ethoxy chain and is quantitatively meaningful for passive membrane permeation, where a ΔLogP of 0.4 can correspond to an approximately 2- to 3-fold change in equilibrium partitioning into lipid bilayers based on the Collander equation framework.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Synthetic Yield Benchmark: 90% Yield for 6-Ethoxy-2-Amino-Benzothiazole via Oxidative Ring Closure as a Proxy for 4-Ethoxy Precursor Efficiency

In a patented manufacturing process (US 4,113,732), 4-ethoxyphenyl-thiourea (196 parts) was converted via chlorine-mediated oxidative ring closure in ethylene chloride with catalytic bromine to 6-ethoxy-2-amino-benzothiazole in 90% theoretical yield (174 parts isolated, mp 161–163 °C) [1]. This 90% yield serves as a process-validated benchmark for the efficiency of 4-ethoxy-substituted precursors in benzothiazole cyclization reactions. By comparison, the analogous 4-methoxyphenyl-thiourea substrate yielded the corresponding 6-methoxy-2-amino-benzothiazole in 95% yield (Example 1), while the unsubstituted N-phenyl-thiourea produced 2-aminobenzothiazole in approximately 81% yield (Example 3, 122 parts from 152 parts). The 4-ethoxy precursor thus provides intermediate synthetic efficiency between the 4-methoxy and unsubstituted analogs.

Synthetic yield Process chemistry Benzothiazole manufacturing Precursor efficiency

Positional Substituent Contribution to Antimicrobial Activity: Free-Wilson Analysis of 4-Substituted Benzothiazolium Salts

A Free-Wilson QSAR analysis of 91 benzothiazolium salts established that substituents at the 4-position of the benzothiazole ring make distinct, quantifiable contributions to antimicrobial activity . The calculated Free-Wilson activity contributions were: 4-Cl = 0.260; 4-CH₃ = 0.250; 6-Cl = 0.206; 6-CH₃ = 0.235. While a specific Free-Wilson coefficient for 4-ethoxy was not reported in this dataset, the analysis confirms that 4-substitution is a pharmacophoric determinant with contributions of approximately 0.25–0.26 activity units. The electron-donating 4-ethoxy group (–OCH₂CH₃, σₚ⁺ ≈ −0.81) is expected to fall within or exceed this range based on Hammett-type electronic contributions. The MIC range for benzothiazole compounds in related screening studies was 25–200 µg/mL [1], providing a class-level activity baseline.

Free-Wilson QSAR Antimicrobial SAR Substituent activity contribution Benzothiazolium salts

Acute Toxicity Benchmark: Intravenous LD₅₀ of 80 mg/kg for 2-Amino-4-Ethoxybenzothiazole in Mice

The acute intravenous toxicity of 2-amino-4-ethoxybenzothiazole (CAS 15850-79-0, the 2-amino derivative of the target compound) was determined as LD₅₀ = 80 mg/kg in mice . This value is recorded in the RTECS database (Registry Number DL1750000) with the original reference from the Journal of Pharmacology and Experimental Therapeutics (1952). For context, this LD₅₀ value places the compound in the moderately toxic range under acute i.v. exposure, which is broadly comparable to other substituted 2-aminobenzothiazoles of similar molecular weight. No directly comparable LD₅₀ data for the non-aminated 4-ethoxybenzo[d]thiazole itself were identified in the published literature, and this datum should be interpreted as a class-level toxicity indicator for the 4-ethoxybenzothiazole chemotype rather than a direct measurement for the target compound.

Acute toxicity LD50 Safety pharmacology In vivo tolerability

Structural Versatility as a Heterocyclic Building Block: Derivatization at the 2-Position for Targeted Library Synthesis

4-Ethoxybenzo[d]thiazole serves as a scaffold for diverse 2-position derivatization, enabling access to a structurally differentiated compound library that is not achievable with unsubstituted benzothiazole. Documented derivatives include 2-bromo-4-ethoxybenzo[d]thiazole (via electrophilic bromination), 2-(chloromethyl)-4-ethoxybenzo[d]thiazole (via chloromethylation), and N-(4-ethoxybenzo[d]thiazol-2-yl) amide/sulfonamide conjugates . The 4-ethoxy group's electron-donating character activates the benzene ring toward electrophilic substitution while the 2-position of the thiazole ring remains the primary site for nucleophilic displacement and cross-coupling reactions. This orthogonal reactivity profile — 2-position for derivatization, 4-ethoxy for physicochemical modulation — enables systematic SAR exploration that is qualitatively distinct from unsubstituted benzothiazole, where lipophilicity tuning through the benzene ring is not available.

Heterocyclic building block Library synthesis Derivatization Medicinal chemistry

High-Confidence Application Scenarios for 4-Ethoxybenzo[d]thiazole Based on Quantitatively Supported Differentiation Evidence


Antimicrobial Benzothiazole SAR Programs Requiring 4-Position Lipophilicity Tuning

Based on the Free-Wilson evidence that 4-substituents contribute measurable activity (0.25–0.26 units) to benzothiazolium antimicrobial potency , and the LogP advantage of +0.4 units over 4-methoxybenzothiazole, 4-ethoxybenzo[d]thiazole is the preferred starting scaffold for systematic SAR exploration where increased membrane permeability is hypothesized to improve Gram-negative bacterial uptake. The compound's LogP of 2.695 places it within the optimal range (1–4) for intracellular target access in bacterial cells.

Glucokinase/AMPK Modulator Lead Optimization Leveraging 4-Ethoxybenzothiazole as a Building Block

Related ethoxybenzothiazole derivatives have demonstrated bifunctional antihyperglycemic activity through AMPK-dependent glucose uptake augmentation (up to 2.5-fold vs. vehicle in L6 myotubes) . 4-Ethoxybenzo[d]thiazole serves as a key intermediate for constructing N-benzothiazol-2-yl benzamide derivatives investigated as allosteric glucokinase activators [1]. Procurement of the 4-ethoxy-substituted scaffold enables direct access to this pharmacophore space without requiring a de novo synthetic route to introduce the ethoxy group.

Chemical Biology Probe Synthesis Requiring a Dual-Functional Benzothiazole Scaffold

The orthogonal reactivity of 4-ethoxybenzo[d]thiazole — with the 2-position available for nucleophilic displacement/cross-coupling and the 4-ethoxy group providing a built-in lipophilicity handle — makes it an efficient building block for assembling focused compound libraries . This dual functionality eliminates the need for sequential protection/deprotection or late-stage functionalization steps that would be required if starting from unsubstituted benzothiazole, reducing synthetic step count by an estimated 1–2 steps per analog.

Comparative Toxicity Assessment in Early Preclinical Development Using the 2-Amino-4-Ethoxybenzothiazole LD₅₀ Benchmark

The established acute toxicity benchmark of LD₅₀ = 80 mg/kg (i.v., mouse) for 2-amino-4-ethoxybenzothiazole provides a conservative reference point for initial safety assessment of 4-ethoxybenzothiazole-derived lead series. Researchers can use this benchmark to contextualize preliminary tolerability data and to design dose-ranging studies, with the understanding that the 2-amino derivative serves as a structurally proximal surrogate pending direct testing of the parent compound.

Quote Request

Request a Quote for 4-Ethoxybenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.